molecular formula C16H10Cl2FN3O2 B15084700 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 618443-55-3

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B15084700
CAS No.: 618443-55-3
M. Wt: 366.2 g/mol
InChI Key: ONRZIVGHJSVPQB-UHFFFAOYSA-N
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Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Fluorophenyl Substitution: The final step involves the substitution of the acetamide group with a fluorophenyl group, which can be achieved using nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazoline core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like halogens.

Major Products

    Oxidation Products: Oxidized quinazoline derivatives.

    Reduction Products: Reduced acetamide derivatives.

    Substitution Products: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxoquinazolin-3(4H)-yl)acetamide: Lacks the chlorine and fluorophenyl substitutions.

    6,8-Dichloro-4-oxoquinazoline: Lacks the acetamide and fluorophenyl groups.

    N-(2-Fluorophenyl)acetamide: Lacks the quinazoline core.

Uniqueness

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide is unique due to the presence of both chlorine and fluorophenyl substitutions, which may enhance its biological activity and specificity compared to other similar compounds.

Properties

CAS No.

618443-55-3

Molecular Formula

C16H10Cl2FN3O2

Molecular Weight

366.2 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H10Cl2FN3O2/c17-9-5-10-15(11(18)6-9)20-8-22(16(10)24)7-14(23)21-13-4-2-1-3-12(13)19/h1-6,8H,7H2,(H,21,23)

InChI Key

ONRZIVGHJSVPQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)F

Origin of Product

United States

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